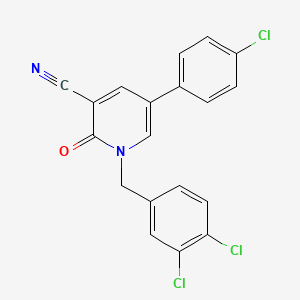

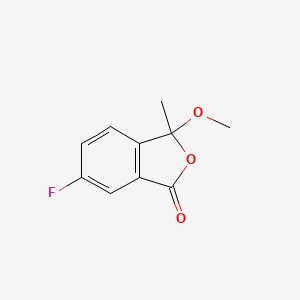

1-(2-fluoropyridin-4-yl)-1H-pyrazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-(2-fluoropyridin-4-yl)-1H-pyrazol-4-amine is a fluorinated pyrazole, which is a class of compounds known for their potential in medicinal chemistry due to their diverse biological activities. Fluorinated pyrazoles are particularly interesting because the introduction of fluorine atoms can significantly alter the physical, chemical, and biological properties of organic molecules, often leading to enhanced stability and bioavailability in pharmaceutical applications.

Synthesis Analysis

The synthesis of fluorinated pyrazoles, such as this compound, involves several steps that introduce the fluorine atom and the pyrazole ring. One approach described involves the treatment of benzoylfluoroacetonitrile with hydrazine to yield new 3-amino-4-fluoropyrazoles . Another method includes the monofluorination of β-methylthio-β-enaminoketones using Selectfluor, followed by condensation with different hydrazines to produce 3-amino-4-fluoropyrazoles . These methods highlight the versatility and creativity in the synthesis of fluorinated pyrazoles, which can be tailored to produce a wide range of functionalized compounds for further chemical exploration and drug development.

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring fused with a fluoropyridine moiety. The presence of the fluorine atom is expected to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets. The exact structure would be determined by methods such as X-ray crystallography or NMR spectroscopy, which are not detailed in the provided papers.

Chemical Reactions Analysis

Fluorinated pyrazoles can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For instance, the reaction of pyrano-pyrazoles with hydrazine hydrate, ethyl mercaptoacetate, or aromatic amines can lead to the formation of aminoenones, pyrazoles, or thiophenes . These reactions typically proceed at specific positions within the molecule, influenced by the electronic effects of the fluorine atom and the overall molecular structure. Such transformations are crucial for the development of new compounds with potential pharmacological properties.

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

A study developed an environmentally benign and cost-effective route for the large-scale preparation of a novel oxazolidinone antibacterial candidate utilizing a key intermediate closely related to "1-(2-fluoropyridin-4-yl)-1H-pyrazol-4-amine." This research emphasizes the compound's significance in synthesizing antibacterial agents, showcasing its utility in developing treatments against resistant bacterial strains (Yang et al., 2014).

Organic Light-Emitting Diodes (OLEDs)

Research on the regioselective condensation of 2-fluorobenzaldehydes with 1H-pyrazol-5-amines, including structures related to the compound , led to the development of high-fluorescence intensity pyrazolo[3,4-b]quinolines. These compounds have been tested as emitters for OLEDs, indicating the potential use of "this compound" in advanced material sciences and electronics (Szlachcic et al., 2017).

Synthesis of Pyrazole Derivatives

A study on the synthesis, characterization, and bioactivities of pyrazole derivatives highlighted the versatility of "this compound" in producing compounds with significant antitumor, antifungal, and antibacterial properties. This research underscores the compound's importance in medicinal chemistry for creating new pharmacophores (Titi et al., 2020).

Cathepsin S Inhibitors

Another application involves the development of cathepsin S inhibitors, where derivatives of the compound were investigated for their potency against human Cathepsin S. This research is crucial for understanding the compound's role in designing therapeutic agents for diseases where Cathepsin S plays a significant role (Wiener et al., 2010).

Copper-Catalyzed Arylation

The compound's utility extends into the field of organic synthesis, particularly in copper-catalyzed N-arylation reactions. Research into the N-arylation of 3-alkoxypyrazoles demonstrates the compound's value in preparing libraries of new chemical entities, showcasing its versatility in synthetic chemistry (Guillou et al., 2010).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions for research on “1-(2-fluoropyridin-4-yl)-1H-pyrazol-4-amine” could include exploring its potential uses in various fields such as pharmaceuticals and agrochemicals . The unique properties conferred by the pyrazole and fluoropyridine rings make this an interesting compound for further study.

Eigenschaften

IUPAC Name |

1-(2-fluoropyridin-4-yl)pyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-8-3-7(1-2-11-8)13-5-6(10)4-12-13/h1-5H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFSBZISPABHKEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N2C=C(C=N2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1353855-31-8 |

Source

|

| Record name | 1-(2-fluoropyridin-4-yl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

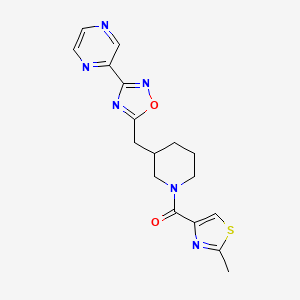

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2528649.png)

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2528651.png)

![2-((4-Chlorophenyl)sulfonyl)-1-(2-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2528653.png)

![N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2528655.png)

![5-(2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2528656.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2528659.png)

![Ethyl 2-[3-(3,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2528661.png)

![N-(4-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2528663.png)

![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2528664.png)